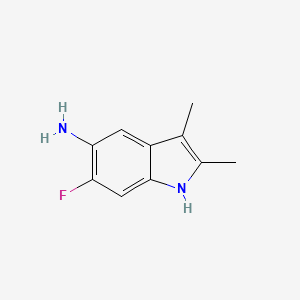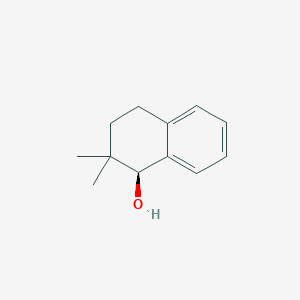![molecular formula C12H16ClN B13221542 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine is a chemical compound with the molecular formula C12H16ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 2-chlorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its pharmacokinetic properties
Eigenschaften
Molekularformel |
C12H16ClN |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-12(7-4-8-14-12)9-10-5-2-3-6-11(10)13/h2-3,5-6,14H,4,7-9H2,1H3 |
InChI-Schlüssel |
OYGVNYLYBTYCQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1)CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


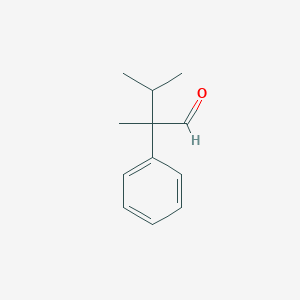
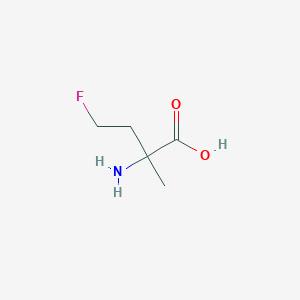

![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)
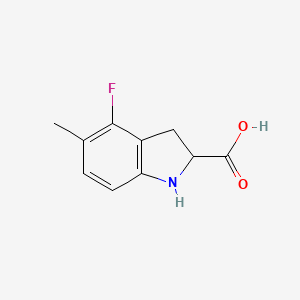
![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
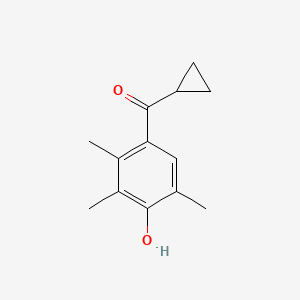
![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
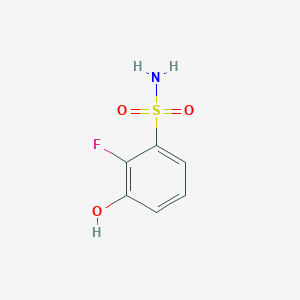
![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)
